3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine
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Overview
Description
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine is a heterocyclic compound with a molecular formula of C5H8N6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the pyrazolo-triazole core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or aryl groups at the amino positions .
Scientific Research Applications
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine involves its interaction with molecular targets such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
1,2,3-Triazole derivatives: Widely studied for their diverse biological activities
Uniqueness
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine is unique due to its specific structure, which allows for selective inhibition of certain enzymes. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C5H8N6 |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine |
InChI |
InChI=1S/C5H8N6/c1-2-8-9-5-3(6)4(7)10-11(2)5/h10H,6-7H2,1H3 |
InChI Key |
ULPHAQWUYBAFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(=C2N)N |
Origin of Product |
United States |
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